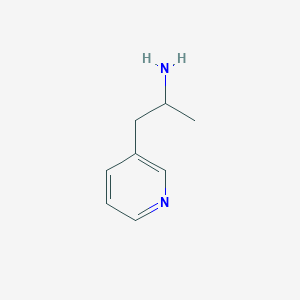

1-(Pyridin-3-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Pyridin-3-yl)propan-2-amine” is a chemical compound with the molecular formula C8H12N2 . It is also known by other names such as “1-Methyl-2-pyridin-3-yl-ethylamine” and "(1-methyl-2-pyridin-3-ylethyl)amine" . The molecular weight of this compound is 136.19 g/mol .

Molecular Structure Analysis

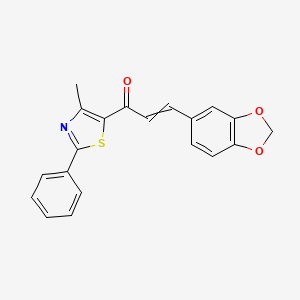

The molecular structure of “1-(Pyridin-3-yl)propan-2-amine” includes a pyridine ring attached to a propan-2-amine group . The InChI string representation of the molecule isInChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyridin-3-yl)propan-2-amine” are not available, it’s worth noting that 2-pyridyl derivatives have proved notoriously difficult in traditional cross-coupling reactions . This challenge has been addressed by developing methods for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .Physical And Chemical Properties Analysis

The compound “1-(Pyridin-3-yl)propan-2-amine” has a density of 1.001g/cm3 . It has a boiling point of 237.4ºC at 760 mmHg . The compound has a flash point of 118ºC . The exact mass of the compound is 136.10000 .Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

Pyridine-based dyes, which can be derived from 1-(Pyridin-3-yl)propan-2-amine, have been used in dye-sensitized solar cells . These dyes have been designed using pyridine derivatives as a donor group and thienothiophene as a π-spacer group .

Drug Development

The compound and its derivatives can be used in drug development. The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of the synthesized compounds have been analyzed to identify the safest and most promising drug candidates .

Photovoltaic Efficiency

The dyes derived from 1-(Pyridin-3-yl)propan-2-amine have been found to have high light harvesting efficiency, which increases the photovoltaic efficiency of the designed dye .

Energy Conversion

In the context of renewable energy, the compound and its derivatives can be used in devices that convert sunlight into electrical energy . This is particularly relevant for dye-sensitized solar cells.

Safety and Hazards

Orientations Futures

The future directions for “1-(Pyridin-3-yl)propan-2-amine” and similar compounds could involve further exploration of their synthesis methods, particularly in the context of cross-coupling reactions . Additionally, more research could be conducted to understand their mechanisms of action and potential applications in various fields.

Mécanisme D'action

Target of Action

The primary targets of 1-(Pyridin-3-yl)propan-2-amine are yet to be identified. This compound is a derivative of pyridine, which is known to interact with various biological targets, including receptors, enzymes, and ion channels . .

Mode of Action

It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

The biochemical pathways affected by 1-(Pyridin-3-yl)propan-2-amine are not well-defined. Given the compound’s structural similarity to pyridine, it may potentially influence pathways where pyridine and its derivatives are involved. This is speculative and requires further investigation .

Pharmacokinetics

The compound has a molecular weight of 136.19400, a density of 1.001g/cm3, and a boiling point of 237.4ºC at 760 mmHg . These properties may influence its bioavailability, but specific studies are needed to confirm this.

Result of Action

As a derivative of pyridine, it may potentially have similar effects as other pyridine compounds, which can range from modulating receptor activity to influencing cellular signaling pathways . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 1-(Pyridin-3-yl)propan-2-amine, specific studies are needed to understand how these factors influence its action .

Propriétés

IUPAC Name |

1-pyridin-3-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEWSNLDTZQXLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405712 |

Source

|

| Record name | 1-(pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71271-61-9 |

Source

|

| Record name | 1-(pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B1309271.png)

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)